molecular formula C9H8BrClN2 B11859106 7-Bromoisoquinolin-1-amine hydrochloride

7-Bromoisoquinolin-1-amine hydrochloride

Cat. No.: B11859106
M. Wt: 259.53 g/mol
InChI Key: DJIQRNOPWOUMRJ-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoisoquinolin-1-amine hydrochloride typically involves the bromination of isoquinoline followed by amination. One common method involves the reaction of isoquinoline with bromine to form 7-bromoisoquinoline, which is then treated with ammonia to yield 7-Bromoisoquinolin-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromoisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted isoquinolines.

    Oxidation Reactions: Products include N-oxides of isoquinoline derivatives.

    Reduction Reactions: Products include dehalogenated isoquinolines.

Scientific Research Applications

7-Bromoisoquinolin-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Bromoisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or bind to specific receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromoisoquinolin-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 7-position and amine group at the 1-position make it a versatile intermediate for various synthetic applications. Additionally, its hydrochloride form enhances its solubility and stability, making it suitable for diverse research and industrial uses .

Properties

Molecular Formula

C9H8BrClN2

Molecular Weight

259.53 g/mol

IUPAC Name

7-bromoisoquinolin-1-amine;hydrochloride

InChI

InChI=1S/C9H7BrN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H

InChI Key

DJIQRNOPWOUMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)Br.Cl

Origin of Product

United States

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